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2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide
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Overview
Description
2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by chlorination and subsequent acylation to introduce the chloroacetamide group. The reaction conditions often involve the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of oxidized benzoxazole products.
Reduction: Formation of reduced benzoxazole products.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent.
Material Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of bacteria or fungi by interfering with their cellular processes. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-11-14-8-5-7(13-10(15)6-12)3-4-9(8)16-11/h3-5H,2,6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTSJIARCLWBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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